Cas no 2680701-65-7 (4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

4-Hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid is a specialized benzoic acid derivative featuring both a hydroxyl group and an allyloxycarbonylamino functional group at the 4- and 2-positions, respectively. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of protected amino acid derivatives or polymerizable monomers. The presence of the allyloxycarbonyl group offers selective deprotection capabilities under mild conditions, while the carboxylic acid moiety enables further functionalization. Its balanced polarity ensures moderate solubility in common organic solvents, facilitating handling in synthetic applications. The compound’s dual functionality allows for versatile use in peptide chemistry, material science, and pharmaceutical research.
4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid structure
2680701-65-7 structure
Product Name:4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
CAS No:2680701-65-7
MF:C11H11NO5
MW:237.208743333817
CID:5648762
PubChem ID:165910137
Update Time:2025-10-18

4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
    • 2680701-65-7
    • EN300-28276290
    • 4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
    • Inchi: 1S/C11H11NO5/c1-2-5-17-11(16)12-9-6-7(13)3-4-8(9)10(14)15/h2-4,6,13H,1,5H2,(H,12,16)(H,14,15)
    • InChI Key: WQKFLDIZSJOZPT-UHFFFAOYSA-N
    • SMILES: O(CC=C)C(NC1C=C(C=CC=1C(=O)O)O)=O

Computed Properties

  • Exact Mass: 237.06372245g/mol
  • Monoisotopic Mass: 237.06372245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 95.9Ų

4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Pricemore >>

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Additional information on 4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid

4-Hydroxy-2-{(Prop-2-en-1-yloxy)carbonylamino}benzoic Acid: An Emerging Compound in Medicinal Chemistry

4-Hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 2680701-65-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its hydroxy, carbonylamino, and prop-2-en-1-yloxy functional groups, offers a promising platform for the development of new drugs targeting various diseases.

The chemical structure of 4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid is particularly noteworthy. The presence of the hydroxy group at the 4-position of the benzene ring and the carbonylamino group at the 2-position, coupled with the prop-2-en-1-yloxy substituent, provides a versatile scaffold for further chemical modifications. These modifications can enhance the compound's pharmacological properties, such as solubility, stability, and bioavailability, making it an attractive candidate for drug development.

Recent studies have explored the potential of 4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits potent anti-inflammatory effects by inhibiting key inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of signaling pathways associated with inflammation, making it a promising lead for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid has also shown potential in cancer research. A study conducted by a team at the National Cancer Institute demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades. The selective cytotoxicity observed in cancer cells, while sparing normal cells, suggests that this compound could be developed into a targeted therapy for cancer treatment.

In addition to its therapeutic applications, 4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid has been investigated for its potential as a chemical probe in biological research. Its ability to selectively bind to specific protein targets makes it a valuable tool for understanding cellular processes and identifying new drug targets. For instance, researchers at Harvard University used this compound to study the role of certain enzymes in signal transduction pathways, providing insights into disease mechanisms and potential therapeutic strategies.

The synthesis of 4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid has been optimized to improve yield and purity. A common synthetic route involves the reaction of 4-hydroxybenzoic acid with an appropriate acyl chloride or isocyanate to form the carbonylamino group, followed by alkylation with allyl alcohol to introduce the prop-2-en-1-yloxy substituent. Advances in green chemistry have led to more environmentally friendly synthesis methods, reducing waste and improving sustainability.

The safety profile of 4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid has been evaluated through extensive preclinical studies. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. However, further clinical trials are necessary to confirm its safety and efficacy in humans.

In conclusion, 4-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 2680701-65-7) represents a promising compound with diverse applications in medicinal chemistry. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.

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